3,5-Dimethyl-1-hexyn-3-ol

Overview

Description

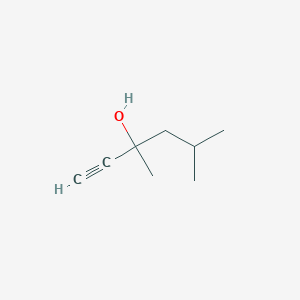

3,5-Dimethyl-1-hexyn-3-ol is an organic compound with the molecular formula C₈H₁₄O. It is a colorless liquid with a camphor-like odor and is known for its applications in various chemical reactions and industrial processes . The compound is also referred to as 3,5-Dimethyl-1-hexyne-3-ol and has a molecular weight of 126.20 g/mol .

Mechanism of Action

Target of Action

3,5-Dimethyl-1-hexyn-3-ol is an organic compound It’s known to exhibit strong electrophilic properties , suggesting it may interact with nucleophilic entities in biological systems.

Mode of Action

It’s known to participate in various chemical reactions due to its electrophilic nature . It can react with acids to form salts and can undergo esterification, etherification, and ketonization . It can also be transformed into the corresponding alcohol through hydrogenation . These reactions suggest that the compound could interact with its targets in a similar manner, leading to changes in the targets’ structure or function.

Pharmacokinetics

Its physical properties such as its boiling point (150-151 °c) , density (0.859 g/mL at 25 °C) , and solubility (11.6g/L at 20℃) could influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity might be influenced by the pH of the environment . Additionally, it’s recommended to store the compound away from open flames, hot surfaces, and sources of ignition , suggesting that high temperatures could affect its stability.

Preparation Methods

3,5-Dimethyl-1-hexyn-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dimethyl-1-hexyne with water in the presence of a catalyst . Another method includes the esterification of this compound with acetic anhydride in a neutral ionic liquid . Industrial production methods often involve the use of palladium-mediated hydrostannylation followed by Stille cross-coupling .

Chemical Reactions Analysis

3,5-Dimethyl-1-hexyn-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include palladium catalysts, acetic anhydride, and various ionic liquids . Major products formed from these reactions include 3,5-dimethyl-1-phenyl-1-hexen-3-ol, 3,5-dimethyl-1-hexyn-3-acetate, and 3,5-dimethyl-3-hydroxy-1-hexen-1-yl benzoate .

Scientific Research Applications

3,5-Dimethyl-1-hexyn-3-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

3,5-Dimethyl-1-hexyn-3-ol can be compared with other similar compounds such as:

- 2-Methyl-3-butyn-2-ol

- 3-Hexyn-1-ol

- 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

- 1-Ethynyl-1-cyclohexanol

What sets this compound apart is its unique structure, which allows it to participate in a variety of chemical reactions and its wide range of applications in different fields .

Biological Activity

3,5-Dimethyl-1-hexyn-3-ol (CAS Number: 107-54-0) is an organic compound characterized by a hydroxyl group attached to a hexynyl chain, with methyl substitutions at the 3rd and 5th positions. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 126.2 g/mol

- Boiling Point : 150-151 °C

- Density : 0.859 g/mL at 25 °C

- Refractive Index : n₂₀/D 1.434

The biological activity of this compound is largely attributed to its hydroxyl group, which facilitates hydrogen bonding and interactions with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been shown to influence levels of reactive oxygen species (ROS), which play a critical role in cellular signaling and oxidative stress responses.

- Anticancer Activity : Studies suggest that it may induce apoptosis in specific cancer cell lines, indicating its potential as an anti-cancer agent.

- Enzyme Interactions : It acts as a substrate for various oxidoreductases, affecting metabolic pathways and potentially influencing gene expression.

Case Study 1: Antioxidant Activity

A study published in the International Journal of Chemical Kinetics demonstrated that this compound reacts with hydroxyl radicals, exhibiting significant antioxidant activity. The reaction rate constant was measured, showing its efficacy in scavenging free radicals, which is crucial for protecting cells from oxidative damage .

Case Study 2: Anticancer Effects

Another study investigated the compound's effects on human cancer cell lines. Results indicated that treatment with this compound led to increased apoptosis rates in breast and colon cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting its potential utility in cancer therapy .

Case Study 3: Enzyme Interaction

Research highlighted in European Journal of Organic Chemistry focused on the compound's interaction with mannosyltransferases. It was found that this compound inhibited these enzymes effectively, which could have implications for developing treatments against bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,5-Dimethyl-1-heptyne-3-ol | C₉H₁₈O | Longer carbon chain; different reactivity profile |

| 2-Methylpropanal | C₄H₉O | Shorter chain; different functional properties |

| 1-Hexyn-3-ol | C₈H₁₄O | Lacks methyl substitutions; different activity |

Applications

The unique properties of this compound make it valuable in various applications:

- Medicinal Chemistry : Potential drug development for cancer treatment.

- Industrial Chemistry : Used as an intermediate in organic synthesis.

Properties

IUPAC Name |

3,5-dimethylhex-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-5-8(4,9)6-7(2)3/h1,7,9H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECRQCBKTGZNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041472 | |

| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Hexyn-3-ol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

107-54-0 | |

| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexyn-3-ol, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethyl-1-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylhex-1-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYL-1-HEXYN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q988C9BDWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the atmospheric fate of 3,5-Dimethyl-1-hexyn-3-ol?

A1: this compound (DHO) readily reacts with hydroxyl radicals (OH) in the atmosphere. This reaction leads to the formation of various products including acetone, 3-butyne-2-one, 2-methyl-propanal, 4-methyl-2-pentanone (MIBK), ethanedial, 2-oxopropanal, and 2,3-butanedione. The yields of 3B2O and MIBK from this reaction were determined to be [8.4 ± 0.3% and 26 ± 2%, respectively] []. Further research suggests the formation of several other unidentified products, potentially elucidated through derivatization techniques and mass spectrometry coupled with mechanistic studies [].

Q2: What are the material compatibility and application of this compound?

A2: this compound is a key component in the formulation of specific materials. For instance, it is utilized in the development of a novel LED encapsulating material. This material, composed of a vinyl compound, a cyclohexyl methylsiloxane-carbonyl-platinum composite, this compound, a hydride, and phenyl vinyl methylsilane, exhibits desirable properties such as excellent transmissivity and refractive indexes across various wavelengths, high heat resistance, minimal optical performance degradation, good fluidity before curing, and ease of application in LED encapsulation [].

Q3: How does the structure of this compound relate to its applications?

A3: The structure of this compound features both a hydroxyl group and a triple bond. The hydroxyl group contributes to the compound's polarity, influencing its solubility and interaction with other materials. The triple bond, being a reactive site, enables its participation in polymerization reactions. This unique combination of functional groups contributes to its effectiveness as a component in materials like LED encapsulants, where it can contribute to desirable properties like flexibility, adhesion, and crosslinking capabilities [].

Q4: Are there any environmental concerns related to this compound?

A4: While the provided research focuses on atmospheric degradation and material applications, it lacks information on the ecotoxicological impact of this compound. Further research is needed to understand its effects on various environmental compartments, bioaccumulation potential, and persistence. Investigating potential mitigation strategies, such as biodegradation or alternative synthesis pathways, could be beneficial to minimize any potential negative impact.

Q5: What analytical techniques are used to study this compound?

A5: Studying the atmospheric reaction of DHO with OH radicals utilizes techniques like relative rate methods for kinetic measurements []. Product identification relies on gas chromatography coupled with mass spectrometry, further enhanced by derivatization agents like PFBHA and BSTFA to capture and analyze potentially reactive or volatile products []. For material characterization, techniques like spectroscopy (UV-Vis, FTIR) and thermal analysis (TGA, DSC) could be employed to assess optical properties, thermal stability, and other relevant parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.